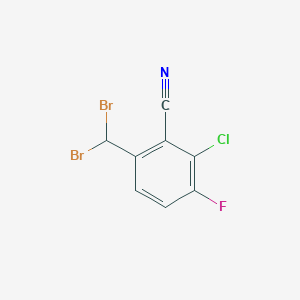

(1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol is a chiral molecule that is closely related to the compounds discussed in the provided papers. While the exact compound is not directly studied, the papers provide insights into similar molecules that can help infer the properties and synthesis of the target compound. For instance, (S)-(-)-1-(4-fluorophenyl)ethanol, which is an intermediate in the synthesis of various pharmacologically active compounds, including a CCR5 antagonist for HIV protection and a component in antimalarial and Alzheimer's disease treatments .

Synthesis Analysis

The synthesis of related compounds involves enantioselective processes. For example, the enantioselective reduction of prochiral 1-(4-fluorophenyl)ethanone catalyzed by Daucus carota cells has been used to obtain (S)-(-)-1-(4-fluorophenyl)ethanol . This bioreduction process can be optimized by adding exogenous reducing agents such as ethanol, isopropanol, or glucose, which affect both the yield and the enantioselectivity of the product. The yield and optical purity of the product can vary significantly depending on the conditions and duration of the reaction .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds have been investigated both experimentally and theoretically. For instance, the optimized molecular structure and corresponding vibrational assignments of 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone have been studied, with the geometrical parameters aligning with X-ray diffraction (XRD) data . Similarly, the molecular structure of 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone has been analyzed, providing insights into the stability of the molecule through hyper-conjugative interactions and charge delocalization .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from studies on their frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These analyses help determine the charge transfer within the molecule and identify the most reactive parts, which in the case of the studied compounds, is often the carbonyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds have been explored through various computational methods. The molecular electrostatic potential (MEP) analysis reveals the distribution of charges across the molecule, which is crucial for understanding its reactivity and interactions with other molecules. The first hyperpolarizability has also been calculated to assess the potential of these compounds in nonlinear optics . Molecular docking studies suggest that certain functional groups, such as the fluorine atom and the ethanone group, are critical for binding, indicating potential inhibitory activity against target proteins like TPII, which could lead to anti-neoplastic properties .

科学的研究の応用

Synthetic Chemistry and Material Science

- Synthesis of Bromo-Fluorinated Compounds: A practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. This method addresses the challenges of high costs and toxic by-products associated with traditional synthesis routes, highlighting the importance of developing efficient and environmentally friendly synthesis methods for bromo-fluorinated compounds (Qiu et al., 2009).

Environmental Science

- Brominated Flame Retardants (BFRs): A review on the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food emphasizes the need for further research on their occurrence, environmental fate, and toxicity. This research underlines the environmental impact of bromo-fluorinated compounds and their derivatives, stressing the importance of monitoring and regulating these substances to protect human health and the environment (Zuiderveen et al., 2020).

Biochemistry and Pharmacology

- Toxicological Studies: Research into the toxicity of organic fluorophores, which are crucial for molecular imaging, highlights the necessity of evaluating the safety of fluorine-containing compounds before clinical application. This area of research is crucial for ensuring the safe use of bromo-fluorinated compounds in medical diagnostics and treatment, underscoring the complex balance between the beneficial and potential harmful effects of these substances on human health (Alford et al., 2009).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

IUPAC Name |

(1S)-1-(3-bromo-4-fluorophenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIOVUXOLMANJU-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)F)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol | |

CAS RN |

929884-46-8 |

Source

|

| Record name | (1S)-1-(3-Bromo-4-fluorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1344949.png)

![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344961.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1344962.png)

![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)

![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B1344965.png)

![2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1344970.png)